Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-
CAS No.: 124959-57-5
Cat. No.: VC17301247
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124959-57-5 |
|---|---|
| Molecular Formula | C16H17N3O2S2 |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2 |
| Standard InChI Key | ZXDYZFBIVDQOLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4- and 6-positions with thiophene rings (five-membered sulfur-containing heterocycles) . The pyrimidine’s 2-position is functionalized with a bis-ethanolamine group, forming an imino linkage. This combination of aromatic and aliphatic components confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Identifiers of Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-
| Property | Value |
|---|---|
| CAS No. | 124959-57-5 |
| IUPAC Name | 2-[(4,6-Dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
| Molecular Formula | |
| Molecular Weight | 347.5 g/mol |
| SMILES | C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3 |
Nomenclature Breakdown
The IUPAC name reflects the compound’s architecture:
-
Pyrimidin-2-yl: The central pyrimidine ring with nitrogen atoms at positions 1 and 3.
-
4,6-Di-2-thienyl: Thiophene rings attached to the pyrimidine’s 4- and 6-positions.
-
Imino: The NH group linking the pyrimidine to the ethanolamine side chains.
-
Bis-ethanol: Two ethanol moieties connected via the imino nitrogen .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of 4,6-di-2-thienylpyrimidine. A common approach includes:
-
Cyclocondensation: Reacting thiourea derivatives with diketones or aldehydes to form the pyrimidine core.
-
Suzuki-Miyaura Coupling: Introducing thienyl groups via palladium-catalyzed cross-coupling with thiophene boronic acids.
-
Amination: Reacting the pyrimidine intermediate with diethanolamine under basic conditions to install the ethanolamine side chains .
Purification and Characterization
Purification is achieved through column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR, and mass spectrometry). The compound’s purity is critical for biological testing, as impurities may skew activity assessments.
Physicochemical Properties
Computed and Experimental Data
PubChem’s computational models provide insights into the compound’s behavior:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 (Partition Coefficient) | 2.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 126 Ų |
| Heavy Atom Count | 23 |
The moderate XLogP3 value (2.0) suggests balanced lipophilicity, potentially aiding membrane permeability in biological systems. A high polar surface area (126 Ų) indicates strong hydrogen-bonding capacity, which may influence solubility and protein interactions .
Biological Activities and Hypothetical Applications
Mechanistic Hypotheses
While direct studies on this compound are sparse, its structural analogs offer clues:
-
Antimicrobial Activity: Pyrimidine-thiophene hybrids disrupt microbial DNA synthesis by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
-
Anticancer Potential: Thienyl substituents enhance intercalation with DNA, while ethanolamine side chains may improve solubility and tumor targeting.
Comparative Analysis
Compounds like 5-fluorouracil (a pyrimidine analog) and tiotropium (a thiophene derivative) validate the therapeutic relevance of this compound’s moieties. Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- could serve as a dual-action agent, combining antimetabolite and intercalation mechanisms.
Future Research Directions
Priority Areas
-
Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Identification: Screen against libraries of enzymes and receptors to identify binding partners.
-
Structural Optimization: Modify the ethanolamine chains to enhance bioavailability or reduce toxicity.
Collaborative Opportunities
Partnerships between academic institutions and pharmaceutical companies could accelerate the translation of this compound from bench to bedside, leveraging computational modeling and high-throughput screening technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume